N-Boc-N-bis(PEG3-OH) is a specialized compound classified as a polyethylene glycol derivative. It features a tert-butoxycarbonyl (Boc) protected amino group and a branched polyethylene glycol chain with three ethylene glycol units, terminating in hydroxy groups. This compound is primarily utilized in various fields of scientific research, including chemistry, biology, and medicine, due to its unique properties that enhance the solubility and stability of biomolecules.
N-Boc-N-bis(PEG3-OH) is identified by the CAS number 139115-92-7 and is part of a broader category of polyethylene glycol linkers. These linkers are characterized by their hydrophilic nature and ability to modify the pharmacokinetic properties of drugs. The compound is often sourced from chemical suppliers specializing in bioconjugation reagents and polymer chemistry .
The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the reaction of a polyethylene glycol derivative with a Boc-protected amine. The process is conducted under controlled conditions to ensure the selective protection of the amino group while preserving the hydroxy groups. Common synthetic routes may include:
The molecular structure of N-Boc-N-bis(PEG3-OH) consists of a central polyethylene glycol chain (with three repeating units), flanked by two hydroxy groups at each terminal end and a Boc-protected amine group. The structural formula can be represented as follows:
N-Boc-N-bis(PEG3-OH) participates in several chemical reactions, which include:
The mechanism of action for N-Boc-N-bis(PEG3-OH) primarily revolves around its role as a linker in bioconjugation processes. Upon deprotection, the free amine can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the conjugation of proteins, peptides, or other biomolecules.
N-Boc-N-bis(PEG3-OH) is employed across multiple scientific domains:
Molecular Architecture:N-Boc-N-bis(PEG3-OH) (CAS# 2093154-01-7) is a symmetrical branched molecule featuring:
Systematic Nomenclature:
O=C(OC(C)(C)C)N(CCOCCOCCOCCO)CCOCCOCCOCCO
[3] [4] Structural Characteristics:The branched design provides two orthogonal functionalization sites:
Table 1: Structural Descriptors of N-Boc-N-bis(PEG3-OH)
Descriptor | Value/Representation |
---|---|
CAS Number | 2093154-01-7 |
Molecular Formula | C₂₁H₄₃NO₁₀ |
Exact Mass | 469.2887 Da |
XLogP3 | -1.1 (Indicates high hydrophilicity) |
InChI Key | KKRPLRNWLDABDZ-UHFFFAOYSA-N |
Physical Form and Solubility:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0